molecular formula C8H6N4O3 B13498304 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid

Cat. No.: B13498304
M. Wt: 206.16 g/mol
InChI Key: PQXLSPLPJOEEEH-UHFFFAOYSA-N
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Description

3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid: is a heterocyclic compound that features a tetrazole ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azides under acidic or basic conditions.

    Attachment to Benzoic Acid: The tetrazole ring is then attached to a benzoic acid derivative through a coupling reaction, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of materials with specialized properties. For example, it may be incorporated into polymers or coatings to enhance their performance.

Mechanism of Action

The mechanism of action of 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: These compounds also contain a five-membered ring with nitrogen atoms and exhibit similar chemical properties.

    Benzimidazoles: Featuring a fused benzene and imidazole ring, these compounds are structurally related and have similar applications in medicinal chemistry.

    Pyrazoles: Another class of five-membered nitrogen-containing heterocycles, pyrazoles share some reactivity patterns with tetrazoles.

Uniqueness

What sets 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoic acid apart is its specific combination of a tetrazole ring and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

3-(5-oxo-1H-tetrazol-4-yl)benzoic acid

InChI

InChI=1S/C8H6N4O3/c13-7(14)5-2-1-3-6(4-5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15)

InChI Key

PQXLSPLPJOEEEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)NN=N2)C(=O)O

Origin of Product

United States

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